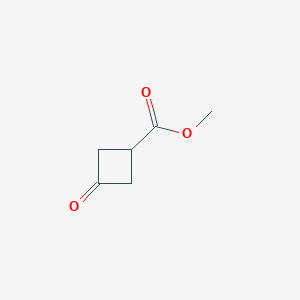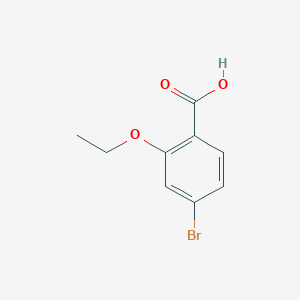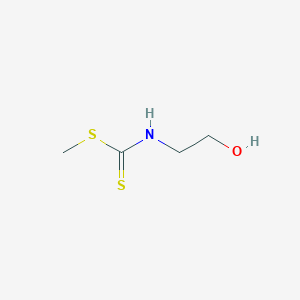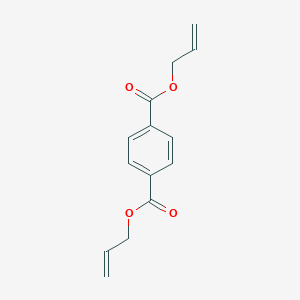
1H-indazol-3-carboxilato de metilo
Descripción general
Descripción
Methyl 1H-indazole-3-carboxylate is a versatile organic compound that has a wide range of applications in scientific research and experimentation. It is an important building block in organic synthesis and is used to synthesize a variety of compounds. It can also be used as an intermediate in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol
Los derivados de indazol, incluido el 1H-indazol-3-carboxilato de metilo, se utilizan a menudo en la síntesis de derivados de indol . Los indoles son sistemas heterocíclicos significativos en productos naturales y fármacos, jugando un papel principal en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Varios fármacos comercializados recientemente contienen el motivo estructural de indazol .
Reactividad y análisis espectral
El this compound, como parte de la familia de los indazoles, muestra una notable reactividad en soluciones alcalinas. La metilación de los indazoles conduce a mezclas de compuestos 1- y 2-metilo, con el isómero 1-metilo generalmente predominando.
Síntesis de 1H- y 2H-indazoles
El this compound se puede utilizar en la síntesis de 1H- y 2H-indazoles . Estos enfoques sintéticos incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador y disolvente a partir de 2-azidobenzaldehídos y aminas .
Actividad antineoplásica in vitro
Se sintetizó una serie de nuevas 3-amino-N-fenil-1H-indazol-1-carboxamidas y se evaluó su actividad antineoplásica in vitro contra 60 líneas celulares de cáncer humano clínicamente aisladas .
Inhibidores de la fosfoinositido 3-quinasa δ
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Mecanismo De Acción
Target of Action
Methyl 1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The primary targets of indazole derivatives are often enzymes or receptors involved in these biological processes. For example, some indazole derivatives have been found to inhibit cell growth by interacting with the hinge region of tyrosine kinase .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This suggests that methyl 1H-indazole-3-carboxylate may also interact with its targets to induce changes in cell cycle progression or other cellular processes.
Biochemical Pathways
The biochemical pathways affected by methyl 1H-indazole-3-carboxylate are likely to be those involved in the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, it may affect pathways involved in inflammation, such as the cyclooxygenase (COX) pathway
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of the action of methyl 1H-indazole-3-carboxylate is likely to depend on its mode of action and the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, the result of its action may be a reduction in inflammation
Action Environment
The action of methyl 1H-indazole-3-carboxylate may be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH Additionally, the compound’s action may be influenced by the presence of other substances, such as proteins or lipids, in its environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43120-28-1 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)






![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)




